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Compound of Interest

Compound Name: 5-Chloro-4-iodo-2-nitropyridine
Cat. No.: B13033871
Get Quote
. J

CAS Number: 1805666-99-2 Formula: CsH2CIlIN202 Molecular Weight: 284.44 g/mol [1][2]

Executive Summary

5-Chloro-4-iodo-2-nitropyridine is a trisubstituted pyridine scaffold characterized by three
chemically distinct functional handles: a nitro group at C2, an iodine atom at C4, and a chlorine
atom at C5.[1][2] This specific substitution pattern renders the molecule a "chameleon
intermediate” for diversity-oriented synthesis (DOS).[1]

e Primary Ultility: It serves as a linchpin in the synthesis of 4-substituted-5-chloro-2-
aminopyridines, a pharmacophore found in numerous kinase inhibitors (e.g., targeting ALK,
ROS1, or JAK kinases).[1]

» Reactivity Hierarchy: The molecule exhibits a clear gradient of reactivity: C4-1 > C2-NO2 >>
C5-CL.[1] This allows for sequential, regioselective functionalization without the need for
protecting groups.

Chemical Identity & Properties
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Property Data Note

CAS Number 1805666-99-2 Confirmed Identifier

IUPAC Name 5-Chloro-4-iodo-2-nitropyridine

SMILES O=clcc()c(Clenl
Yellow to orange crystalline ) ) o

Appearance ] Typical of nitropyridines
solid

Melting Point 120-125 °C (Predicted)

- DMSO, DMF, CHzClz, Ethyl -

Solubility Poor water solubility

Acetate

2-8 °C, Inert Atmosphere, ) -
Storage Dark Light sensitive (C-I bond)
ar

Synthetic Routes

The synthesis of this compound is non-trivial due to the incompatibility of the nitro group with
strong organometallic reagents (e.g., lithiation). The most robust industrial route involves the
oxidation of the corresponding amine.

Route A: Oxidation of 5-Chloro-4-iodo-pyridin-2-amine
(Recommended)

This pathway avoids the regioselectivity issues of direct halogenation on a nitropyridine ring.[1]
Precursor: 5-Chloro-4-iodo-pyridin-2-amine (CAS 1260667-65-9).[1][3]

Mechanism: The amino group is oxidized to a nitro group using a peroxide source in a strong
acid. This transformation is chemically analogous to the synthesis of 5-chloro-2-nitropyridine
from 2-amino-5-chloropyridine [1].[1]

Step-by-Step Protocol:

e Preparation: Charge a reactor with Conc. H2SOa4 (10 vol) and cool to 0°C.
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Oxidant Addition: Slowly add 30% H20: (5-6 equiv) dropwise, maintaining internal
temperature <10°C. (Caution: Exothermic).

Substrate Addition: Add 5-Chloro-4-iodo-pyridin-2-amine (1.0 equiv) portion-wise.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 18-24
hours. Monitor by LC-MS for the disappearance of the amine (M+H = 255) and appearance
of the nitro product (M+H = 285).

Quench: Pour the reaction mixture onto crushed ice/water (20 vol) with vigorous stirring. The
product typically precipitates as a solid.

Isolation: Filter the solid, wash with cold water until pH is neutral, and dry under vacuum at
40°C.

Purification: Recrystallize from Ethanol or purify via silica gel chromatography
(Hexane/EtOAC) if necessary.

Reactivity Profile & Chemo-selectivity

The power of this scaffold lies in its ability to undergo orthogonal reactions at specific positions.

Chemo-selectivity Map

C4-lodo (Site A): The most reactive site. The C-I bond is weak and highly activated by the
ortho-nitro group and the pyridine nitrogen. It undergoes Pd-catalyzed cross-coupling
(Suzuki, Sonogashira) and SNAr with soft nucleophiles (e.g., thiols).

C2-Nitro (Site B): A latent amine.[1] It can be reduced to the amine (Fe/NH4Cl or H2/Pd) after
C4 functionalization. It can also act as a leaving group in SNAr reactions with hard
nucleophiles (e.g., alkoxides), though C4-I displacement usually competes.

C5-Chloro (Site C): The least reactive site.[1] It generally remains intact during C4 and C2
manipulations, serving as a structural handle (e.qg., for lipophilicity) in the final drug molecule.

Visualizing the Pathway
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The following diagram illustrates the logical flow of functionalization, prioritizing the C4-lodo
position.

Suzuki Coupling (C4)

Product: 4-Aryl-5-chloro-2-nitropyridine Nitro Reduction

& Amide Coupling

Pd(PPh3)4, Ar-B(OH)2
(Primary Route)

Amines/Thiols
5-Chloro-4-iodo-2-nitropyridine IR s EIWA AT I SNAr Displacement (C4)
(CAS 1805666-99-2) Fe/AcOH or H2 Product: 4-Amino/Alkoxy-5-chloro-2-nitropyridine

Nitro Reduction (C2)
Product: 2-Amino-5-chloro-4-iodopyridine

Target Kinase Inhibitor
(Scaffold)

Click to download full resolution via product page

Figure 1: Chemo-selective functionalization logic.[1] The Blue path (C4 functionalization) is the
standard entry point for library synthesis.

Experimental Protocol: C4-Selective Suzuki
Coupling

This protocol demonstrates the selective displacement of the iodine atom at C4 using a boronic
acid, leaving the C5-Cl and C2-NO: groups intact.[1]

Objective: Synthesize 5-chloro-2-nitro-4-phenylpyridine.

Materials:

5-Chloro-4-iodo-2-nitropyridine (1.0 equiv)[1][2]

Phenylboronic acid (1.1 equiv)

Pd(PPhs)a (5 mol%)

NazCOs (2.0 M aqueous solution, 3.0 equiv)
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 DME (Dimethoxyethane) or 1,4-Dioxane (degassed)[1]
Procedure:

Setup: In a microwave vial or round-bottom flask, combine the pyridine substrate,
phenylboronic acid, and Pd catalyst.

Solvent: Add DME and the agueous Na2COs solution.
Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes.

Reaction: Heat to 80—90°C for 2—4 hours. (Note: The C4-1 bond is very reactive; high
temperatures >100°C may cause denitration or C5-Cl coupling).[1]

Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases.

Purification: The nitro group makes the product less polar than the amine. Purify via flash
chromatography (0—20% EtOAc/Hexanes).

Self-Validating Check:

'H NMR: Look for the disappearance of the C4-H singlet (if starting material had H, but here
it has I). More importantly, look for the integration of the new phenyl protons. The C6-H
proton of the pyridine ring should shift downfield due to the loss of the shielding iodine and
addition of the aryl ring.

Safety & Handling

o Explosion Hazard: Like all low-molecular-weight nitro compounds, this substance carries a
risk of energetic decomposition if heated dry.[1] Avoid rotary evaporation to complete
dryness at high temperatures (>50°C).

» Toxicity: Halogenated nitropyridines are potential skin sensitizers and irritants. Handle in a
fume hood.

e Waste: Aqueous waste from the oxidation step (Route A) contains peroxides. Quench with
sodium bisulfite/thiosulfate before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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